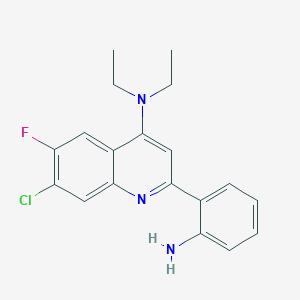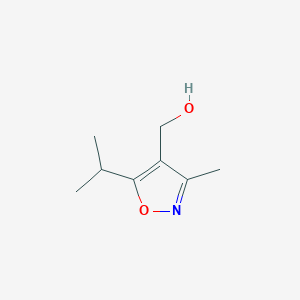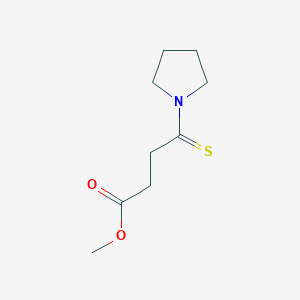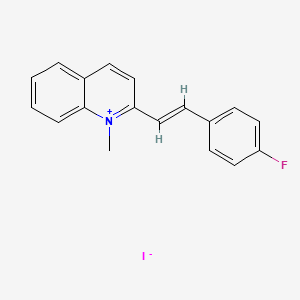
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C18H15FIN It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a fluorostyryl group and a methylquinolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide typically involves the reaction of 4-fluorostyrene with 1-methylquinolinium iodide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as palladium complexes. The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The fluorostyryl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions to facilitate substitution.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with different substituents on the styryl group.
Scientific Research Applications
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Styrylquinoline: Similar structure but lacks the fluorine atom.
1-Methylquinolinium iodide: Lacks the styryl group.
4-Fluorostyrene: Contains the fluorostyryl group but lacks the quinolinium core.
Uniqueness
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide is unique due to the presence of both the fluorostyryl group and the methylquinolinium core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15FIN |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C18H15FN.HI/c1-20-17(12-8-14-6-10-16(19)11-7-14)13-9-15-4-2-3-5-18(15)20;/h2-13H,1H3;1H/q+1;/p-1/b12-8+; |
InChI Key |
WCDFZLNNQXOVSZ-MXZHIVQLSA-M |
Isomeric SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)F.[I-] |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


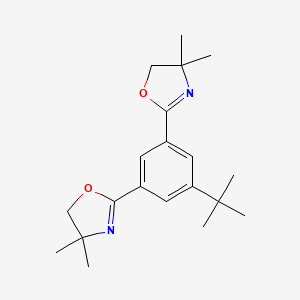
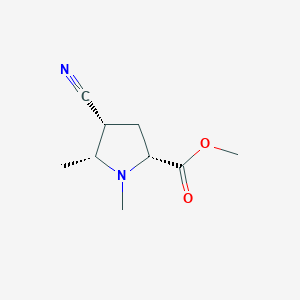
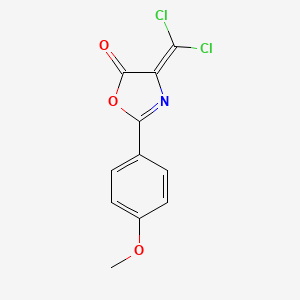
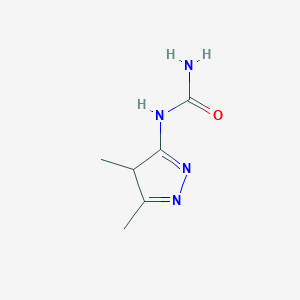
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
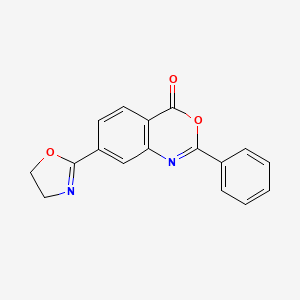
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)
![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)

![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
